molecular formula C16H25N3O B2922590 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide CAS No. 400075-35-6

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide

Cat. No.: B2922590
CAS No.: 400075-35-6
M. Wt: 275.396
InChI Key: CKZYSTMTUMHLFA-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is a chemical compound that features a piperazine ring, which is a common structural motif in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.

Mode of Action

The compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, by inhibiting its activity . This inhibition can lead to changes in cellular processes controlled by this protein, potentially altering cell division, migration, and survival.

Biochemical Pathways

Given its target, it is likely to impact pathways involvingcell cycle regulation and DNA repair .

Result of Action

The inhibition of Proto-oncogene tyrosine-protein kinase Src by this compound can lead to cell cycle arrest and activation of DNA repair mechanisms in response to DNA damage or unreplicated DNA . This can have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide typically involves the reaction of 4-methylpiperazine with a suitable acylating agent. One common method involves the use of butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, forming the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Properties

IUPAC Name

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZYSTMTUMHLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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